molecular formula C14H20N4O2 B13001986 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Katalognummer: B13001986
Molekulargewicht: 276.33 g/mol
InChI-Schlüssel: ONNSUOCSKQRSCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a hydrazono group attached to a nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 4-nitrophenylhydrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical and chemical properties compared to similar compounds, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C14H20N4O2

Molekulargewicht

276.33 g/mol

IUPAC-Name

4-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline

InChI

InChI=1S/C14H20N4O2/c1-11(2)17-9-7-13(8-10-17)16-15-12-3-5-14(6-4-12)18(19)20/h3-6,11,15H,7-10H2,1-2H3

InChI-Schlüssel

ONNSUOCSKQRSCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.